5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one
CAS No.:
Cat. No.: VC14541737
Molecular Formula: C21H23NO
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 5-(4-methylphenyl)-3-(2-phenylethylamino)cyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C21H23NO/c1-16-7-9-18(10-8-16)19-13-20(15-21(23)14-19)22-12-11-17-5-3-2-4-6-17/h2-10,15,19,22H,11-14H2,1H3 |
| Standard InChI Key | ALZVXGOQCYTHEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CC=CC=C3 |
Introduction
5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one is an organic compound featuring a cyclohexene ring substituted with a 4-methylphenyl group and a 2-phenylethylamino group. Its molecular formula is C21H23NO, and it has a molecular weight of 305.42 g/mol. This compound is of interest due to its potential applications in chemistry, biology, and industry, particularly in the development of new materials and as a probe or ligand in biochemical studies.
Synthesis Methods
The synthesis of 5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one typically involves multi-step organic reactions. A common approach starts with the preparation of the cyclohexene ring, followed by the introduction of the 4-methylphenyl and 2-phenylethylamino groups through substitution reactions. These reactions often require catalysts, solvents, and controlled temperatures to achieve high yield and purity.
Chemical Reactions and Analysis
This compound can undergo various chemical reactions, including oxidation and reduction. Oxidation can introduce additional functional groups or modify existing ones, while reduction can alter the oxidation state, potentially leading to different derivatives. Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Types of Reactions
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Oxidation: This can yield ketones or carboxylic acids.
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Reduction: This may produce alcohols or amines.
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Substitution Reactions: These can introduce a wide range of functional groups.
Reaction Conditions
Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Scientific Research Applications
5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one is used as a building block in organic synthesis, enabling the creation of more complex molecules. It may also serve as a probe or ligand in biochemical studies to elucidate biological pathways and mechanisms.
Biological Activity
This compound exhibits significant antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli. It also shows cytotoxic effects on human cell lines, suggesting potential as an anticancer agent. The biological activity is attributed to its interaction with cellular targets involved in cell signaling pathways and membrane integrity.
Antimicrobial Activity
| Microorganism | Activity | Inhibition Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Highly Active | < 15 |
| Escherichia coli | Moderately Active | 30 |
Cytotoxicity
| Cell Line | Cytotoxicity (C50% survival) |
|---|---|
| Caco II (Human Colon Cells) | 25 μg/mL |
| Jurkat (Human T-cell Line) | 20 μg/mL |
Comparison with Similar Compounds
5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one is distinct due to its specific substitution pattern and the presence of both aromatic and aliphatic groups. Similar compounds include 5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohexanone and 5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-ol, which differ in their ring saturation and functional groups.
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